
Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate is an organic compound that features a propyl group attached to a hydrazine carboxylate moiety, which is further substituted with a 4-methylbenzene-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as ethanol, with the mixture being refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl hydrazides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl hydrazides, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl hydrazides and other derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate involves its interaction with molecular targets through its sulfonyl and hydrazine functional groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzene-1-sulfonyl chloride
- 4-Methylbenzene-1-sulfonyl hydrazide
- Propyl 4-methylbenzenesulfonate
Uniqueness
Compared to similar compounds, it offers a broader range of reactions and applications, particularly in the synthesis of complex organic molecules and materials .
Properties
CAS No. |
58358-82-0 |
|---|---|
Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
propyl N-[(4-methylphenyl)sulfonylamino]carbamate |
InChI |
InChI=1S/C11H16N2O4S/c1-3-8-17-11(14)12-13-18(15,16)10-6-4-9(2)5-7-10/h4-7,13H,3,8H2,1-2H3,(H,12,14) |
InChI Key |
LGLDARRZUMKAHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NNS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)
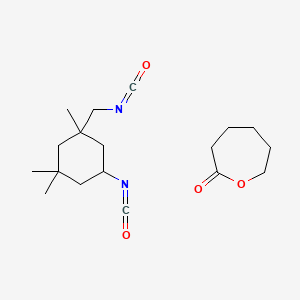
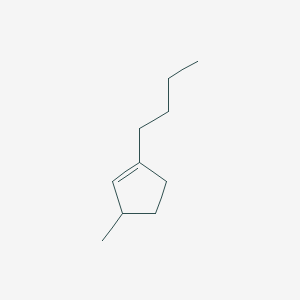
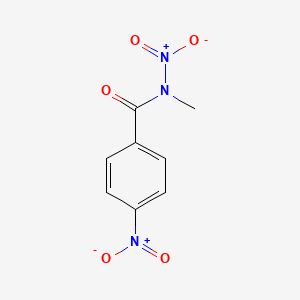
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)
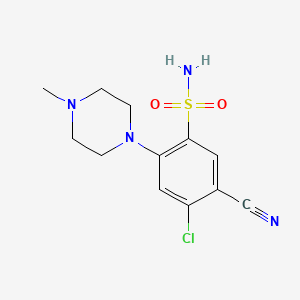


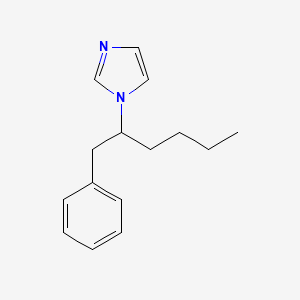

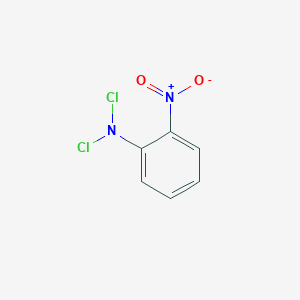
![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)
![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)

